molecular formula C9H10BrNO B581206 4-Bromo-2-(dimethylamino)benzaldehyde CAS No. 1030863-12-7

4-Bromo-2-(dimethylamino)benzaldehyde

Cat. No. B581206
M. Wt: 228.089
InChI Key: ZHCFWLVUTGYLRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzaldehyde is a chemical compound with the empirical formula C9H10BrNO. It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(dimethylamino)benzaldehyde can be represented by the SMILES string CN(C1=C(C=CC(Br)=C1)C=O)C . The InChI key for this compound is ZHCFWLVUTGYLRF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-2-(dimethylamino)benzaldehyde has a molecular weight of 228.09 . It is a solid substance . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmacology and Toxicology of Hallucinogens

Research on hallucinogens, including compounds structurally similar to "4-Bromo-2-(dimethylamino)benzaldehyde," has explored their pharmacology and toxicology. These studies focus on the serotonergic system's activation through the 5-HT2A receptor, highlighting the potential of such compounds in understanding neurological pathways and disorders (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging for Alzheimer's disease diagnosis have employed compounds with functionalities similar to "4-Bromo-2-(dimethylamino)benzaldehyde." These studies demonstrate the utility of such compounds in developing radioligands for PET scans, aiding in the early detection and treatment evaluation of Alzheimer's (Nordberg, 2007).

Environmental Science and Toxicology

The environmental occurrence and toxicology of novel brominated flame retardants have been reviewed, indicating the potential ecological impact and health concerns associated with such chemicals. This research field might indirectly relate to the environmental fate and impact assessment of "4-Bromo-2-(dimethylamino)benzaldehyde" and similar compounds (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).

Advanced Oxidation Processes

Investigations into advanced oxidation processes for pollutant degradation have detailed the mechanisms and by-products of various compounds' breakdown, including insights into chemical reactivity and environmental detoxification strategies. Such research could inform the degradation behavior and potential environmental remediation applications of "4-Bromo-2-(dimethylamino)benzaldehyde" (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Safety And Hazards

4-Bromo-2-(dimethylamino)benzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFWLVUTGYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655925
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(dimethylamino)benzaldehyde

CAS RN

1030863-12-7
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-2-fluorobenzaldehyde (500 mg, 2.46 mmol) and potassium carbonate (340 mg, 2.46 mmol) in 5 mL of dry N,N-dimethylformamide was added dimethylamine/ethanol solution (0.67 mL, 5.6 M, 3.8 mmol) at room temperature. After being stirred at 110° C. overnight, the reaction mixture was diluted with ethyl acetate. The solution was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 80/20) to obtain the title compound as a yellow oil (458 mg, 81%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
dimethylamine ethanol
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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